methyl 3-hydroxyoxetane-3-carboxylate

oxetane synthesis homologation building block scalability

This geminally substituted oxetane provides orthogonal hydroxyl and methyl ester handles on a single ring carbon, enabling sequential amidation and O-functionalization not possible with single-handle analogs. It eliminates stereochemical complexity while retaining the established LogD-lowering and metabolic stability benefits of oxetanes. It is a direct precursor for oxetane-based carboxylic acid bioisosteres and cage-oxetane antiviral hybrids. Ideal for parallel library synthesis and CNS penetration optimization.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 2110612-13-8
Cat. No. B6229032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-hydroxyoxetane-3-carboxylate
CAS2110612-13-8
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1(COC1)O
InChIInChI=1S/C5H8O4/c1-8-4(6)5(7)2-9-3-5/h7H,2-3H2,1H3
InChIKeyAUTXDHULZLJQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxyoxetane-3-Carboxylate (CAS 2110612-13-8): A Dual-Functionalized Oxetane Building Block for Medicinal Chemistry Procurement


Methyl 3-hydroxyoxetane-3-carboxylate (CAS 2110612-13-8, C5H8O4, MW 132.11) is a 3,3-disubstituted oxetane building block bearing both a hydroxyl group and a methyl ester on the same ring carbon. This compound belongs to the increasingly important class of oxetane-containing intermediates used in drug discovery to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability [1]. Unlike simpler 3-monosubstituted oxetanes, the geminal hydroxyl/ester substitution pattern eliminates stereochemical complexity while providing two orthogonal functional handles for downstream derivatization, making it a strategically distinct entry point for parallel medicinal chemistry libraries [2].

Why Methyl 3-Hydroxyoxetane-3-Carboxylate Cannot Be Replaced by Common Oxetane or Carboxylate Analogs in Synthesis


Substituting methyl 3-hydroxyoxetane-3-carboxylate with a non-hydroxylated analog (e.g., methyl oxetane-3-carboxylate, CAS 1638760-80-1) forfeits the tertiary alcohol handle required for etherification, esterification, or carbamoylation reactions central to many medicinal chemistry campaigns [1]. Conversely, replacing it with the free acid (3-hydroxyoxetane-3-carboxylic acid, CAS 1450997-88-2) introduces documented lactone-isomerization instability that can compromise reaction yields and complicate purification , while also eliminating the methyl ester's utility as a protected carboxylate synthon for orthogonal deprotection strategies. The unique combination of a protected carboxylate (methyl ester) and a free tertiary hydroxyl group on the same oxetane carbon is not replicated by any single commercially available analog, making simple interchange architecturally impossible .

Quantitative Differentiation of Methyl 3-Hydroxyoxetane-3-Carboxylate Against Closest Analogs


Synthetic Accessibility Advantage: 4-Pot Telescoped Homologation vs. Multi-Step Protection-Based Routes for 3-Monosubstituted Oxetanes

The target compound is accessed via the established 4-pot telescoped homologation route from oxetane-3-one, bypassing the lengthy protection/deprotection sequences that plague 3-monosubstituted oxetane synthesis. The published procedure for methyl oxetane-3-carboxylate (the direct precursor to the 3-hydroxy derivative via α-hydroxylation) achieves the target scaffold in 4 steps from a commodity ketone starting material [1]. In contrast, the synthesis of oxetane-3-methanol — a representative 3-monosubstituted oxetane building block — requires 7 steps with an overall yield of only 12%, stymied by four protection/deprotection steps and a low-yielding ring formation [2]. The 3-hydroxy-3-carboxylate architecture, being symmetrical (achiral at the 3-position), further avoids the chiral separation burden inherent to 2-substituted or unsymmetrical 3-substituted oxetanes [3].

oxetane synthesis homologation building block scalability

Chemical Stability Differentiation: Tertiary Alcohol Protection Against Lactone Isomerization vs. Free Carboxylic Acid Analog

Oxetane-3-carboxylic acid (free acid, CAS 114012-41-8) exhibits documented instability through isomerization into cyclic lactones, a degradation pathway that can occur under standard reaction or storage conditions and significantly impact synthetic utility . The methyl ester derivative of the target compound eliminates the free carboxylic acid proton, thereby blocking this isomerization pathway. Furthermore, the tertiary hydroxyl group at the 3-position is sterically hindered and does not participate in the β-elimination ring-opening that complicates 3-H/3-carbonyl oxetanes [1]. Commercial specifications for oxetane-3-carboxylic acid require frozen storage (<0 °C) under inert gas to mitigate air sensitivity, hygroscopicity, and thermal degradation , whereas the methyl ester derivative (target compound) offers intrinsically greater ambient stability due to the absence of the free acid moiety.

oxetane stability lactone isomerization building block storage

Dual Functional-Group Portability: Orthogonal Hydroxyl and Methyl Ester Reactivity vs. Single-Handle Oxetane Building Blocks

The target compound provides two chemically distinct reactive sites on the same oxetane carbon: a tertiary hydroxyl group (nucleophile, H-bond donor) and a methyl ester (electrophile, protected carboxylate). This is in contrast to the most widely used oxetane building block, 3-amino-oxetane (37 documented uses in drug discovery campaigns as of 2023), which offers only a single amine handle [1]. The hydroxyl group of the target compound can be elaborated via Mitsunobu reaction, etherification, or carbamoylation, while the methyl ester can be independently hydrolyzed to the carboxylic acid for amide coupling or retained as a lipophilic ester prodrug motif. The 3-hydroxyoxetane-3-carboxamide scaffold — directly accessible from the target compound via amidation of the ester — has been demonstrated as an efficient synthetic entry in published methodology [2]. No single commercially available oxetane building block simultaneously provides a protected carboxylate and a free hydroxyl group at the 3-position.

orthogonal functionalization medicinal chemistry building block diversity

Physicochemical Property Modulation: LogD Reduction and Solubility Enhancement of Oxetane-Containing Scaffolds vs. Gem-Dimethyl and Carbonyl Analogs

Incorporation of oxetane rings into lead compounds has been quantitatively demonstrated to modulate key drug-like properties. Oxetane replacement of a gem-dimethyl group reduced LogD by approximately 1–2 log units while maintaining or improving metabolic stability in multiple medicinal chemistry programs reviewed through 2022 [1]. The oxetane ring serves as a carbonyl bioisostere, providing hydrogen-bond acceptor capacity (pKa of conjugate acid ≈ −2.5 to −3.0 for oxetane oxygen) that mimics the carbonyl dipole without the metabolic vulnerability of a ketone or the configurational instability of an acetal [2]. The target compound further benefits from the 3-hydroxy substitution, which contributes an additional hydrogen-bond donor (calculated tPSA contribution: 20.2 Ų for the OH group) and increases aqueous solubility relative to non-hydroxylated methyl oxetane-3-carboxylate (MW 116.12, C5H8O3) [3]. These property advantages are class-level features of 3-hydroxyoxetane esters that cannot be replicated by cyclobutyl, tetrahydrofuranyl, or acyclic ester analogs.

LogD aqueous solubility metabolic stability bioisostere

High-Impact Application Scenarios for Methyl 3-Hydroxyoxetane-3-Carboxylate in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 3-Hydroxyoxetane-3-Carboxamides for CNS Lead Optimization

The methyl ester handle enables direct amidation with diverse amines to generate 3-hydroxyoxetane-3-carboxamide libraries. The oxetane ring's established LogD-lowering effect (1–2 log units vs. gem-dimethyl analogs) supports CNS penetration optimization by reducing lipophilicity while maintaining or improving metabolic stability [1]. The tertiary hydroxyl group remains available for subsequent etherification to further tune properties. This two-step diversification sequence (amidation then O-functionalization) is enabled specifically by the dual-handle architecture of this building block and is not achievable with single-handle oxetane analogs such as methyl oxetane-3-carboxylate or 3-amino-oxetane alone [2].

Carboxylic Acid Bioisostere Prodrug Design Using Oxetane-3-Hydroxy-3-Carboxylate Scaffolds

Oxetan-3-ol fragments have been validated as carboxylic acid bioisosteres, demonstrating improved membrane permeability and retention of target potency compared to free carboxylic acid parent compounds [1]. The target compound, containing both the oxetane ring and a 3-hydroxyl group in a protected ester form, serves as a direct precursor for synthesizing oxetane-based carboxylic acid bioisosteres. After ester hydrolysis, the resulting 3-hydroxyoxetane-3-carboxylic acid scaffold can be incorporated into lead compounds to replace metabolically labile carboxylic acid groups, potentially reducing acyl glucuronide formation and improving oral bioavailability — a key differentiator from non-hydroxylated oxetane carboxylates.

Synthesis of Adamantane- and Bicyclo[3.3.1]nonane-Oxetane Hybrid Molecules for Antiviral or Neuroprotective Screening

Published methodology demonstrates the esterification of 3-hydroxyoxetane-3-carboxylate derivatives with adamantane- and bicyclo[3.3.1]nonane-containing carboxylic acids to produce hybrid molecules with the oxetane moiety [1]. These cage-oxetane hybrids combine the established antiviral activity of adamantane scaffolds with the property-modulating effects of the oxetane ring. The 3-hydroxy group of the target compound serves as the esterification point, while the methyl ester can be independently transformed, enabling generation of structurally diverse hybrid libraries for antiviral or neuroprotective screening programs.

Metabolic Stability Optimization via Microsomal Epoxide Hydrolase (mEH) Pathway Redirection

Oxetane-containing compounds have been demonstrated to redirect metabolic clearance away from cytochrome P450 enzymes toward microsomal epoxide hydrolase (mEH), potentially reducing CYP-mediated drug-drug interaction liability [1]. The 3-hydroxy-3-carboxylate substitution pattern may further influence this metabolic routing by providing additional polarity that favors mEH recognition. For drug discovery programs facing CYP-mediated clearance bottlenecks, procurement of the target compound as a building block enables systematic exploration of oxetane positional isomers to identify the optimal metabolic profile — a strategy not available with non-oxetane heterocyclic building blocks [2].

Quote Request

Request a Quote for methyl 3-hydroxyoxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.